![molecular formula C16H16N2O2S B5709653 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5709653.png)
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide
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Overview
Description
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide is a chemical compound with the molecular formula C15H14N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2-hydroxy-5-methylaniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiourea functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amide or thiourea derivatives.
Substitution: Substituted amide or thiourea products.
Scientific Research Applications
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-nitrobenzamide
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide
Uniqueness
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-14(19)13(9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNUWANCFHQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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